molecular formula C9H8ClN3O2 B11882007 Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B11882007
M. Wt: 225.63 g/mol
InChI Key: ULVMDIOHWVNJMN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with an ethyl ester and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes like DNA gyrase and RNA polymerase, inhibiting their activity and preventing the replication of bacterial DNA . This mechanism is particularly relevant in the context of its potential antimicrobial properties.

Comparison with Similar Compounds

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-5(3-4-11-6)12-9(10)13-7/h3-4,11H,2H2,1H3

InChI Key

ULVMDIOHWVNJMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1NC=C2)Cl

Origin of Product

United States

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